3-Fluoro-2-iodo-6-methylbenzoic acid

描述

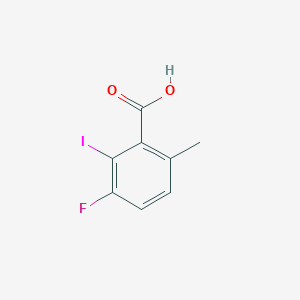

3-Fluoro-2-iodo-6-methylbenzoic acid is a halogenated benzoic acid derivative featuring fluorine, iodine, and methyl substituents at positions 3, 2, and 6, respectively. Its molecular formula is C₈H₆FIO₂, with a molecular weight of 280.04 g/mol.

Structure

2D Structure

属性

IUPAC Name |

3-fluoro-2-iodo-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHADRWAMJWATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategies for Halogenated Fluoromethylbenzoic Acids

The synthesis of halogenated fluoromethylbenzoic acids typically involves:

- Halogenation and fluorination steps either sequentially or via multifunctional intermediates.

- Use of aryl iodides as precursors for further functionalization due to their reactivity.

- Application of nucleophilic fluorination or electrophilic fluorination methods depending on the substrate and desired substitution pattern.

- Oxidation or carboxylation steps to introduce or finalize the benzoic acid moiety.

Nucleophilic Fluorination of Iodobenzoic Acid Derivatives

A recent authoritative method for preparing fluorobenzoic acids involves nucleophilic fluorination of 1-arylbenziodoxolones, which are hypervalent iodine compounds derived from iodobenzoic acids. This method is transition metal-free and proceeds under mild conditions with fluoride salts in polar aprotic solvents such as dimethylformamide (DMF).

- Preparation of 1-arylbenziodoxolones : These are synthesized from commercially available iodobenzoic acids via a one-pot procedure.

- Fluorination step : Treatment of 1-arylbenziodoxolones with fluoride anions (e.g., CsF) leads to substitution of iodine with fluorine at the ortho position relative to the carboxyl group.

- Effect of substituents : The presence of a methyl group ortho to iodine (e.g., 7-methylbenziodoxolones) significantly enhances reactivity due to steric effects facilitating the reaction intermediate formation.

- Activation by trifluoroacetic acid : Pre-activation improves yields by protonating the reagent to form more reactive intermediates.

- Typical yields : Yields of fluorobenzoic acids can reach up to 78% under optimized conditions with methyl-substituted benziodoxolones.

This method is particularly effective for synthesizing 2-fluoro-3-methylbenzoic acid derivatives, which are structurally close to 3-fluoro-2-iodo-6-methylbenzoic acid, indicating its applicability with appropriate modifications for the target compound.

Oxidation of Fluoro-iodo-methylbenzaldehydes to Corresponding Benzoic Acids

Another approach involves oxidation of fluorinated and iodinated methylbenzaldehydes to the corresponding benzoic acids:

- Starting material : 2,3-difluoro-6-methoxybenzaldehyde or related substituted benzaldehydes.

- Oxidation conditions : Use of aqueous potassium hydroxide and hydrogen peroxide at elevated temperatures (around 70°C) for 2 hours.

- Work-up : Extraction with dichloromethane (DCM) and ethyl acetate (EA), acidification to pH 2 with hydrochloric acid, and multiple extractions to isolate the acid.

- Purification : Repeated dissolution and precipitation using solvents such as petroleum ether (PE) to obtain high-purity crystalline products.

- Advantages : High yield, good crystallization, and high purity suitable for further chemical and biological experiments.

Although this method is reported for difluoro-methoxybenzoic acids, the oxidation strategy is adaptable for fluorinated and iodinated methylbenzaldehydes to yield this compound by selecting the appropriate aldehyde precursor.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic fluorination of 1-arylbenziodoxolones | 1-Arylbenziodoxolones from iodobenzoic acids | CsF in DMF, with/without trifluoroacetic acid, 150°C, 4h | Up to 78% | Transition metal-free, mild conditions, steric methyl substituent improves yield |

| Oxidation of fluoroiodomethylbenzaldehydes | Fluoro-iodo-methylbenzaldehydes | KOH aqueous solution, H2O2, 70°C, 2h | High | High purity, crystallization effective, uses common oxidants, adaptable to various substrates |

Research Findings and Practical Considerations

- Steric effects : Methyl substitution ortho to iodine is crucial for enhancing reactivity in nucleophilic fluorination, likely due to destabilization of intermediates facilitating fluorine incorporation.

- Activation by acids : Protonation of benziodoxolones by trifluoroacetic acid forms reactive intermediates that improve fluorination efficiency.

- Reaction monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm reaction completion and product purity.

- Purification : Multiple solvent extractions and recrystallizations are necessary to separate fluorinated benzoic acids from side products such as benzoic acid derivatives formed by radical decomposition.

- Scalability : Both methods show potential for scale-up, with oxidation methods providing straightforward purification and nucleophilic fluorination offering selective fluorine incorporation.

化学反应分析

Types of Reactions

3-Fluoro-2-iodo-6-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while nucleophilic substitution can yield various substituted benzoic acids.

科学研究应用

3-Fluoro-2-iodo-6-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used to study the effects of halogenated benzoic acids on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3-Fluoro-2-iodo-6-methylbenzoic acid depends on its application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, the fluorine and iodine atoms can influence the compound’s interaction with molecular targets, affecting its biological activity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 3-fluoro-2-iodo-6-methylbenzoic acid with key analogues identified in the literature:

Substituent Effects and Reactivity

- Halogen vs. This substitution may enhance lipophilicity, impacting bioavailability in drug design.

- Iodine as a Leaving Group : The iodine at position 2 in the target compound could facilitate nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions, similar to iodinated aromatics in pharmaceutical synthesis.

- Steric and Electronic Effects : Compared to 2-(3-fluoro-6-methylbenzoyl)benzoic acid , the target compound lacks a benzoyl group, reducing steric hindrance and altering electronic conjugation. This difference may influence solubility and crystallization behavior.

生物活性

3-Fluoro-2-iodo-6-methylbenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFIO

- Molecular Weight : 251.02 g/mol

- CAS Number : 22320308

Synthesis

The synthesis of this compound typically involves halogenation reactions on a methyl-substituted benzoic acid framework. The introduction of fluorine and iodine atoms can significantly enhance the compound's reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a broad range of biological activities, including:

- Antimicrobial Activity : Several studies have shown that halogenated benzoic acids possess antimicrobial properties against various pathogens, including bacteria and fungi .

- Anticancer Potential : Compounds containing halogens, particularly fluorine and iodine, have been noted for their cytotoxic effects against cancer cell lines. For instance, derivatives of benzoic acids have shown significant activity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Interference with Cellular Signaling : Halogenated compounds can disrupt cellular signaling pathways, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, contributing to their cytotoxic effects .

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes within pathogens or cancer cells.

Cytotoxicity Assessment

A study evaluated the cytotoxicity of various halogenated benzoic acids, including this compound, against different cancer cell lines. The results indicated varying degrees of effectiveness:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 45 |

| This compound | HCT-116 (Colorectal) | 50 |

| Reference Compound (e.g., Cisplatin) | MCF-7 | 5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential efficacy of this compound in cancer therapy.

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of halogenated benzoic acids. The study reported that:

- This compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

常见问题

Basic Research Questions

Q. How can researchers synthesize 3-fluoro-2-iodo-6-methylbenzoic acid with high purity?

- Methodology :

- Step 1 : Start with a fluorinated benzoic acid precursor (e.g., 3-fluoro-6-methylbenzoic acid) and perform iodination at the ortho position using an iodine source (e.g., N-iodosuccinimide) under controlled electrophilic substitution conditions .

- Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalyst) to minimize side products. For example, polar aprotic solvents like DMF may enhance regioselectivity.

- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures). Validate purity using HPLC (>97% purity as per industrial standards) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to verify substituent positions. Fluorine and iodine atoms induce characteristic splitting patterns and deshielding effects .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHFIO, expected ~295.94 g/mol).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and crystallographic packing, critical for unambiguous structural confirmation .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Methodology :

- Cross-Validation : Compare NMR, IR, and MS data with computational models (DFT calculations for expected chemical shifts) .

- Reproducibility Checks : Repeat synthesis and analysis under controlled conditions to rule out experimental artifacts.

- Crystallographic Backup : If NMR data conflicts (e.g., unexpected coupling constants), prioritize XRD for definitive structural evidence .

Q. What experimental designs are optimal for studying the reactivity of the iodine substituent in cross-coupling reactions?

- Methodology :

- Palladium-Catalyzed Coupling : Test Suzuki-Miyaura reactions with aryl boronic acids. Monitor reaction progress via TLC and isolate products using flash chromatography .

- Kinetic Studies : Vary catalyst loading (e.g., Pd(PPh)) and temperature to determine activation energy. Use -NMR to track fluorine environment changes during reaction .

- Competitive Experiments : Compare iodine’s reactivity with bromo/chloro analogs to quantify electronic effects of substituents.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Thermal Analysis : Perform TGA/DSC to identify decomposition temperatures. For example, analogs like 3-fluoro-4-methylbenzoic acid show stability up to 170°C .

- pH Stability Tests : Dissolve the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC over 24–72 hours.

- Light Sensitivity : Conduct UV-Vis spectroscopy to detect photolytic byproducts under UV exposure.

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported synthetic yields for this compound?

- Methodology :

- Meta-Analysis : Compare protocols from independent studies (e.g., solvent choices, catalyst purity). For example, Kanto Reagents’ catalog notes >97% purity requirements for precursors, which directly impacts yields .

- Systematic Variation : Use Design of Experiments (DoE) to isolate critical variables (e.g., iodine stoichiometry, reaction time).

- Open Data Practices : Share raw spectral data and crystallization conditions in repositories to enable peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。